1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one
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Overview
Description
®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one is a synthetic organic compound that features a quinoline moiety linked to a piperidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be constructed via the Skraup synthesis.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a Mannich reaction, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group in the piperidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions of quinoline derivatives with biological targets.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one would depend on its specific biological target. For example, if it acts as an antimalarial agent, it might inhibit the heme detoxification pathway in Plasmodium parasites.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent with a quinoline moiety.
Piperidone derivatives: Compounds with a piperidinone ring that have various pharmacological activities.
Uniqueness
®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one is unique due to its specific combination of a quinoline and a piperidinone structure, which may confer unique biological activities and pharmacological properties.
Properties
CAS No. |
321997-84-6 |
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Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-[(2R)-2-hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C17H20N2O3/c1-22-13-2-3-16-15(10-13)14(4-7-18-16)17(21)11-19-8-5-12(20)6-9-19/h2-4,7,10,17,21H,5-6,8-9,11H2,1H3/t17-/m0/s1 |
InChI Key |
TXUPBJOAFFJDOS-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](CN3CCC(=O)CC3)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(CN3CCC(=O)CC3)O |
Origin of Product |
United States |
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